molecular formula C9H13NO3 B1514559 4,5-Dimethoxy-2-(methoxymethyl)pyridine CAS No. 62885-50-1

4,5-Dimethoxy-2-(methoxymethyl)pyridine

Cat. No.: B1514559
CAS No.: 62885-50-1
M. Wt: 183.2 g/mol
InChI Key: JWQAIUGUQQPTBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dimethoxy-2-(methoxymethyl)pyridine is a pyridine derivative characterized by methoxy (-OCH₃) substituents at positions 4 and 5 and a methoxymethyl (-CH₂OCH₃) group at position 2 of the pyridine ring. Pyridine derivatives are often studied for their electronic and steric properties, which influence reactivity, solubility, and biological activity.

Properties

IUPAC Name

4,5-dimethoxy-2-(methoxymethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-11-6-7-4-8(12-2)9(13-3)5-10-7/h4-5H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQAIUGUQQPTBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=C(C=N1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50804393
Record name 4,5-Dimethoxy-2-(methoxymethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50804393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62885-50-1
Record name 4,5-Dimethoxy-2-(methoxymethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62885-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dimethoxy-2-(methoxymethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50804393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4,5-Dimethoxy-2-(methoxymethyl)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a unique structural configuration that may influence its interactions with biological targets, leading to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other relevant activities.

Chemical Structure

The molecular structure of 4,5-Dimethoxy-2-(methoxymethyl)pyridine can be represented as follows:

C12H15NO3\text{C}_{12}\text{H}_{15}\text{N}\text{O}_{3}

This structure features two methoxy groups and a methoxymethyl group attached to the pyridine ring, which may contribute to its biological properties.

Table 1: Antimicrobial Activity of Pyridine Derivatives

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus2.18 μM
Compound BEscherichia coli3.08 μM
4,5-Dimethoxy-2-(methoxymethyl)pyridineTBDTBD

These findings suggest that further exploration of 4,5-Dimethoxy-2-(methoxymethyl)pyridine could yield significant antimicrobial agents.

Anticancer Activity

The anticancer potential of pyridine derivatives has been extensively studied. Research indicates that certain modifications on the pyridine ring can enhance antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Effects

In a study assessing the antiproliferative effects of methoxy-substituted pyridines, compounds demonstrated selective growth inhibition against melanoma and prostate cancer cells. For instance:

  • Compound X showed significant inhibition against melanoma cell lines with GI50 values ranging from 0.12 μM to 10.9 μM.
  • The structure-activity relationship (SAR) indicated that methoxy substitutions were crucial for enhancing biological activity.

These results imply that 4,5-Dimethoxy-2-(methoxymethyl)pyridine may similarly exhibit anticancer activity due to its methoxy groups.

The biological activities of pyridine derivatives often involve interaction with specific molecular targets such as enzymes or receptors. For instance, some compounds have been shown to inhibit key pathways involved in cancer cell proliferation or microbial growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4,5-Dimethoxy-2-(methoxymethyl)pyridine with structurally or functionally related pyridine derivatives identified in the evidence:

Compound Key Substituents Structural Features Reported Applications/Properties Reference
4,5-Dimethoxy-2-(methoxymethyl)pyridine 4,5-OCH₃; 2-CH₂OCH₃ Methoxy and methoxymethyl groups on pyridine Hypothesized applications in agrochemicals or drug synthesis (based on analogs)
(4-Methoxypyridin-2-yl)-methanol 4-OCH₃; 2-CH₂OH Methoxy and hydroxymethyl groups Intermediate in organic synthesis; hydroxyl group may confer hydrogen-bonding capacity
3-(Dimethoxymethyl)-4-iodo-5-methoxypyridine 3-(CH(OCH₃)₂); 4-I; 5-OCH₃ Halogen (iodo) and dimethoxymethyl groups Potential halogenated intermediate for cross-coupling reactions
2-Bromo-3-methoxy-6-(methoxymethyl)pyridine 2-Br; 3-OCH₃; 6-CH₂OCH₃ Bromine substituent; methoxymethyl at position 6 Halogenated pyridine used in Suzuki-Miyaura coupling or as a building block
Imazamox (Agrochemical) 5-CH₂OCH₃; fused imidazole ring Methoxymethyl on pyridine with imidazolinone ring Herbicide (AC 299,263); inhibits acetolactate synthase in plants
6,7-Dimethoxy-1-methoxymethyl-3,4-dihydroisoquinoline 6,7-OCH₃; 1-CH₂OCH₃ (isoquinoline core) Methoxymethyl on isoquinoline; dihydro structure Antibacterial compound identified in cockroach brain lysates
2-Mercapto-5-methoxyimidazo[4,5-b]pyridine 5-OCH₃; 2-SH; fused imidazole ring Thiol and methoxy groups on imidazo-pyridine Potential antimicrobial or enzyme-inhibiting properties (e.g., thiol-mediated redox interactions)

Key Comparative Insights:

Substituent Effects on Reactivity and Solubility :

  • Methoxymethyl (-CH₂OCH₃) groups, as seen in the target compound and imazamox, enhance solubility in polar solvents compared to purely alkyl or halogenated derivatives (e.g., 2-Bromo-3-methoxy-6-(methoxymethyl)pyridine) .
  • Halogenated analogs (e.g., 3-(dimethoxymethyl)-4-iodo-5-methoxypyridine) are more reactive in cross-coupling reactions due to the iodine atom’s polarizability .

Biological Activity: Compounds with fused heterocyclic systems (e.g., imidazo[4,5-b]pyridine in ) often exhibit enhanced bioactivity. The thiol group in 2-mercapto-5-methoxyimidazo[4,5-b]pyridine may confer antimicrobial properties via redox interactions . The dihydroisoquinoline derivative (6,7-dimethoxy-1-methoxymethyl-3,4-dihydroisoquinoline) demonstrates that methoxymethyl groups in aromatic systems can contribute to antibacterial effects, though its isoquinoline core differs from pyridine .

Agrochemical Applications :

  • Imazamox’s methoxymethyl-pyridine moiety is critical for its herbicidal activity, suggesting that similar substitutions in 4,5-Dimethoxy-2-(methoxymethyl)pyridine could align with agrochemical design principles .

Preparation Methods

General Synthetic Strategy

The synthesis of 4,5-dimethoxy-2-(methoxymethyl)pyridine typically involves:

  • Functionalization of the pyridine ring at positions 4 and 5 with methoxy groups.
  • Introduction of a methoxymethyl substituent at position 2.
  • Use of diazotization and nucleophilic substitution reactions.
  • Purification by extraction and distillation techniques.

Preparation via Diazotization and Hydrolysis

A notable preparation method for related pyridine derivatives, such as 3,5-dimethyl-4-methoxypyridine-2-methanol, involves diazotization of an amino group under acidic aqueous conditions, which can be adapted for 4,5-dimethoxy-2-(methoxymethyl)pyridine synthesis.

Key steps:

  • Diazotization: The amino-substituted pyridine intermediate is treated with sodium nitrite in an aqueous acidic medium (preferably glacial acetic acid) at low temperatures (-5 to 10 °C). The ratio of water to acid typically ranges from 9:1 to 1:1.
  • Hydrolysis: The diazonium salt formed undergoes hydrolysis to yield the corresponding pyridine-2-methanol derivative.
  • Extraction: The product is extracted into an organic solvent such as methylene chloride.
  • Purification: The organic phase is dried, filtered, and purified by bulb tube distillation.

Following this, the 2-methanol group can be converted to a 2-chloromethyl group by reaction with thionyl chloride, which can then be further transformed to the methoxymethyl substituent by nucleophilic substitution with methanol or another suitable methoxy source.

Step Conditions/Details Purpose
Diazotization Sodium nitrite, glacial acetic acid, 0 to 10 °C Convert amino group to diazonium salt
Hydrolysis Aqueous acidic medium Generate pyridine-2-methanol intermediate
Extraction Methylene chloride Isolate organic product
Purification Bulb tube distillation Purify intermediate
Chlorination Thionyl chloride Convert methanol to chloromethyl group
Methoxylation Methanol or methoxy nucleophile Introduce methoxymethyl substituent

This method is supported by patent literature describing similar pyridine derivatives and can be adapted for 4,5-dimethoxy substitution patterns.

Alternative Synthetic Routes: Condensation and Functionalization

Another approach involves the condensation of substituted pyridine precursors, followed by functional group transformations:

  • Starting from appropriately substituted pyridine aldehydes or amines, condensation reactions with chalcones or malononitrile under basic conditions (e.g., KOH in methanol) can build the pyridine core with desired substituents.
  • Subsequent methylation or methoxylation steps introduce methoxy groups at the 4 and 5 positions.
  • Methoxymethyl substituent introduction can be achieved by nucleophilic substitution on a chloromethyl intermediate or via direct alkylation using methoxymethyl halides.

This method is exemplified in the synthesis of related 2-methoxypyridine derivatives bearing aryl substituents, where refluxing chalcones with malononitrile and base in methanol yields intermediates that can be further functionalized.

Modern Synthetic Techniques: Multicomponent and Catalytic Methods

Recent literature also describes the use of multicomponent reactions involving substituted pyridin-2-amines and pyridine-2-carbaldehydes in methanol with acid catalysts (e.g., p-toluenesulfonic acid) to form complex pyridine derivatives. This method allows for:

  • Efficient construction of substituted pyridine rings.
  • Introduction of substituents under mild conditions (e.g., 70 °C, 12 hours).
  • Subsequent purification by silica gel chromatography.

While these methods are more commonly applied to imidazo[1,2-a]pyridine derivatives, the underlying principles of condensation and functional group manipulation can be adapted for 4,5-dimethoxy-2-(methoxymethyl)pyridine synthesis.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Diazotization and Hydrolysis Sodium nitrite, acetic acid, low temp, thionyl chloride High regioselectivity, well-established Requires careful temperature control
Condensation with Chalcones Chalcones, malononitrile, KOH, MeOH, reflux Good yields, versatile substituent introduction Multi-step, purification needed
Multicomponent Acid-Catalyzed Pyridin-2-amine, pyridine-2-carbaldehyde, TosOH, MeOH Mild conditions, efficient ring formation May require chromatographic purification

Research Findings and Analysis

  • The diazotization method offers precise control over substitution at the 2-position of the pyridine ring, crucial for the methoxymethyl group introduction.
  • The use of glacial acetic acid and sodium nitrite under controlled temperature prevents side reactions and decomposition of sensitive intermediates.
  • Subsequent chlorination and nucleophilic substitution steps are key to installing the methoxymethyl group.
  • Alternative condensation methods provide routes to structurally diverse pyridine derivatives but may require additional steps for selective methoxylation.
  • Modern multicomponent reactions facilitate rapid assembly of complex pyridine frameworks, potentially reducing synthesis time.

Q & A

Q. What are the recommended synthetic routes for 4,5-Dimethoxy-2-(methoxymethyl)pyridine in laboratory settings?

  • Methodological Answer : The synthesis typically involves alkylation or nucleophilic substitution reactions. For introducing the methoxymethyl group, methyl iodide and NaH in DMF are commonly used to alkylate hydroxyl intermediates (e.g., hydroxymethylpyridine derivatives) under reflux conditions . For example, a hydroxymethyl precursor can be treated with methyl iodide in the presence of a strong base like NaH to yield the methoxymethyl derivative. Multi-step protocols may require protecting groups (e.g., trimethylsilyl) to ensure regioselectivity .

Q. What spectroscopic techniques are essential for confirming the structure of 4,5-Dimethoxy-2-(methoxymethyl)pyridine?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substitution patterns. For example, methoxy groups (-OCH₃) typically resonate at ~3.8–4.0 ppm in ¹H NMR .
  • IR Spectroscopy : Stretching vibrations for C-O (methoxy) and C-N (pyridine) bonds appear at ~1250 cm⁻¹ and ~1600 cm⁻¹, respectively .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

Q. What safety precautions are necessary when handling 4,5-Dimethoxy-2-(methoxymethyl)pyridine in research labs?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile solvents .
  • Storage : Store in airtight containers at 2–8°C to prevent degradation. Avoid prolonged exposure to light .
  • Disposal : Dispose via certified chemical waste services. Do not pour into sinks .

Advanced Research Questions

Q. How can researchers optimize the yield of 4,5-Dimethoxy-2-(methoxymethyl)pyridine in multi-step syntheses?

  • Methodological Answer :
  • Reaction Conditions : Optimize temperature (e.g., 80–100°C for alkylation) and solvent polarity (DMF or THF) to enhance reaction efficiency .
  • Catalysts : Use phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to improve intermolecular reactions .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

Q. What are the potential biological targets or mechanisms of action for derivatives of 4,5-Dimethoxy-2-(methoxymethyl)pyridine?

  • Methodological Answer :
  • Molecular Targets : Pyridine derivatives often interact with enzymes (e.g., kinases) or receptors due to their electron-rich aromatic systems. For example, dimethoxy groups may enhance binding to hydrophobic pockets .
  • Mechanistic Studies : Evaluate ROS generation using fluorescence assays (e.g., DCFH-DA) to assess oxidative stress induction in cellular models .

Q. How do solvent choice and reaction time impact the regioselectivity of methoxymethyl group introduction in pyridine derivatives?

  • Methodological Answer :
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SN2 reactions, favoring methoxymethylation at sterically accessible positions .
  • Reaction Time : Prolonged reaction times (>12 hours) may lead to over-alkylation or byproduct formation. Monitor via TLC at 1-hour intervals .

Contradictions and Knowledge Gaps

  • Toxicity Data : Limited ecotoxicological data exist for 4,5-Dimethoxy-2-(methoxymethyl)pyridine, necessitating further studies on biodegradability and bioaccumulation potential .
  • Reaction Scalability : Lab-scale methods (e.g., NaH in DMF) may not translate to industrial settings due to safety concerns with NaH .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-Dimethoxy-2-(methoxymethyl)pyridine
Reactant of Route 2
4,5-Dimethoxy-2-(methoxymethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.